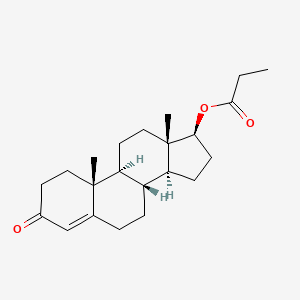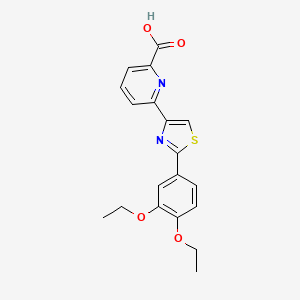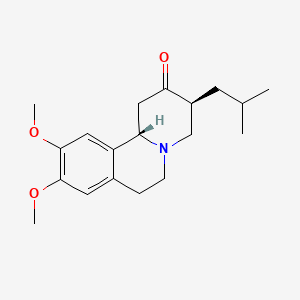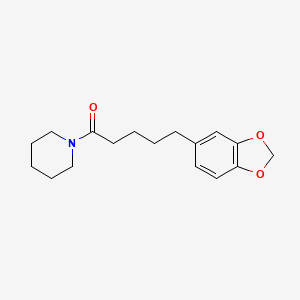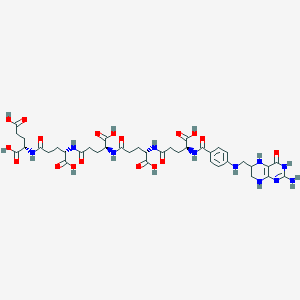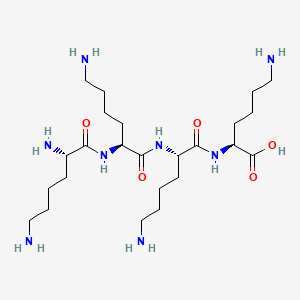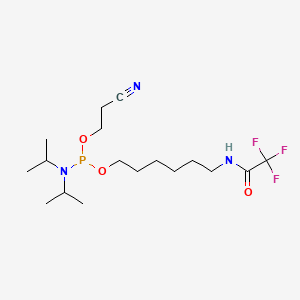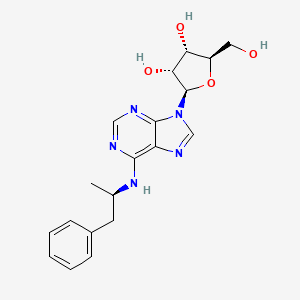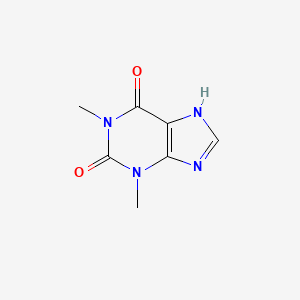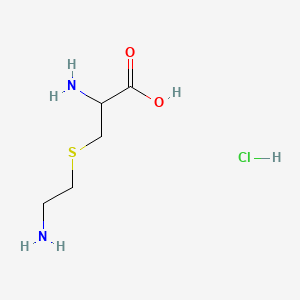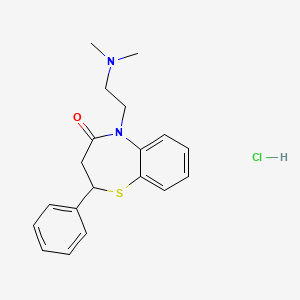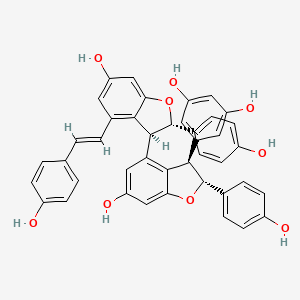
trans-miyabenol C
Übersicht
Beschreibung
Trans-miyabenol C is a stilbenoid, which is a type of natural phenol, and a type of resveratrol trimer. It is found in Vitis vinifera (grape), in Foeniculi fructus (fruit of Foeniculum vulgare), and in Caragana sinica .
Molecular Structure Analysis
The molecular formula of trans-miyabenol C is C42H32O9 . The exact mass is 680.20 and the molecular weight is 680.709 . More detailed structural analysis or 3D conformation studies might require advanced computational chemistry techniques .
Physical And Chemical Properties Analysis
Trans-miyabenol C has a density of 1.5±0.1 g/cm3, a boiling point of 886.4±65.0 °C at 760 mmHg, and a flash point of 489.9±34.3 °C . It also has a molar refractivity of 192.9±0.3 cm3, a polar surface area of 160 Å2, and a molar volume of 458.7±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Application 1: Alzheimer’s Disease Treatment
- Summary of the Application : Trans-miyabenol C has been studied for its potential use in the treatment of Alzheimer’s disease . The compound is a resveratrol trimer that has been found to inhibit β-secretase activity and β-amyloid generation .
- Methods of Application or Experimental Procedures : The compound was isolated from the stems and leaves of the small-leaf grape (Vitisthunbergii var. taiwaniana). It was then applied to both cell cultures and the brains of AD model mice .
- Results or Outcomes : The application of trans-miyabenol C resulted in a marked reduction in Aβ and sAPPβ levels in both cell cultures and the brains of AD model mice . It was found to inhibit both in vitro and in vivo β-secretase activity, despite having no effect on altering protein levels of the β-secretase BACE1 . These results indicate that trans-miyabenol C could be a promising lead compound for the development of drugs to treat Alzheimer’s disease .
Application 2: Tumor Necrosis Factor Function Inhibition
- Summary of the Application : Trans-miyabenol C has been identified as a potential inhibitor of tumor necrosis factor (TNF) function . TNF is a regulator of several chronic inflammatory diseases, such as rheumatoid arthritis .
- Methods of Application or Experimental Procedures : An in silico approach was employed to find natural products, analogs of Ampelopsin H, a compound that blocks the formation of TNF active trimer .
- Results or Outcomes : Two out of nine commercially available compounds tested, Nepalensinol B and Miyabenol A, efficiently reduced TNF-induced cytotoxicity in L929 cells and production of chemokines in mice joints’ synovial fibroblasts .
Application 3: Antiproliferative and Proapoptotic Effects
- Summary of the Application : Trans-miyabenol C has been found to have potent antiproliferative and proapoptotic effects on different lymphoid and myeloid cell lines .
- Methods of Application or Experimental Procedures : The compound was applied to various lymphoid and myeloid cell lines .
- Results or Outcomes : Trans-miyabenol C was found to have more potent antiproliferative and proapoptotic effects on these cell lines than resveratrol .
Application 4: Inhibition of Protein Kinase C
- Summary of the Application : Trans-miyabenol C has been found to inhibit the activity of rat Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
- Methods of Application or Experimental Procedures : The compound was isolated from various Vitis, Muscadinia and Carex species . It was then applied to rat PKC in a controlled laboratory setting .
- Results or Outcomes : Trans-miyabenol C was found to inhibit the activity of rat PKC with IC50 values of 27.5 µM .
Application 5: Antioxidant Activity
- Summary of the Application : Trans-miyabenol C has been found to present antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application or Experimental Procedures : The compound was isolated from various Vitis, Muscadinia and Carex species . It was then applied to a controlled laboratory setting to test its antioxidant activity .
- Results or Outcomes : Trans-miyabenol C was found to present antioxidant activity, although the specific outcomes and quantitative data were not detailed in the source .
Eigenschaften
IUPAC Name |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYYCKIHVEWHX-YOBICRQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-miyabenol C | |
CAS RN |
109605-83-6 | |
| Record name | Miyabenol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109605-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miyabenol C, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIYABENOL C, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



